molecular formula C8H9NO2 B147233 3-Methoxybenzamide CAS No. 5813-86-5

3-Methoxybenzamide

Cat. No. B147233
CAS RN: 5813-86-5
M. Wt: 151.16 g/mol
InChI Key: VKPLPDIMEREJJF-UHFFFAOYSA-N
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Patent
US09173395B2

Procedure details

Under argon, 2-formyl-5-methoxybenzoic acid (10 mmol) and 2-ethylfuran (40 mmol) were dissolved in abs. dioxane (20 ml), and after 10 minutes of stirring at room temperature, conc. perchloric acid (0.3 ml) was added. The resulting reaction mixture was subsequently stirred at 60° C. for 1 h, then poured into water and stirred. Filtration and drying of the resulting precipitate gave 2-[bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid in the form of a colourless solid (60% of theory). 2-[Bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid (10 mmol), dicyclohexylcarbodiimide (2.27 g, 11 mmol) were dissolved in abs. dichloromethane (90 ml) and stirred at room temperature for 10 min. Aqueous ammonia (4 ml) was then added, and the resulting reaction mixture was then stirred at room temperature for 1 h. Filtration, concentration under reduced pressure and subsequent purification by column chromatography (gradient ethyl acetate/n-heptane) of the residue that remained gave 2-[bis(5-ethyl-2-fury))methyl]-5-methoxybenzamide (982 mg, 28% of theory) in the form of a colourless solid. Under argon, abs. 1,2-dichloroethane (10 ml) was added to 2-[bis(5-ethyl-2-furyl)methyl]-5-methoxybenzamide (706 mg, 2 mmol) and p-toluenesulphonic acid bound to macroporous polystyrene resin (2 mmol). The resulting reaction mixture was stirred at a temperature of 100° C. for 1 h, after cooling to room temperature filtered off through Celite and concentrated under reduced pressure. Purification of the residue that remained by column chromatography (gradient ethyl acetate/n-heptane) gave 2,4-diethyl-10-methoxy-6,7-dihydro-8H-furo[2′,3′:3,4]cyclohepta[1,2-c]isoquinolin-8-one (51 mg, 8% of theory) in the form of a colourless solid. 1H-NMR (400 MHz, d6-DMSO δ, ppm) 11.66 (br. s, 1H, NH), 8.31 (d, 1H), 7.68 (d, 1H), 7.38 (dd, 1H), 6.47 (s, 1H), 5.35 (t, 1H), 3.87 (s, 3H), 2.79 (q, 2H), 2.68 (m, 2H), 2.33 (q, 2H), 1.30 (t, 3H), 0.96 (t, 3H).
Name
2-[Bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
C(C1OC(C(C2OC(CC)=CC=2)[C:9]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:10]=2[C:11](O)=[O:12])=CC=1)C.C1([N:33]=C=NC2CCCCC2)CCCCC1.N>ClCCl>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][CH:9]=[C:10]([CH:14]=1)[C:11]([NH2:33])=[O:12]

Inputs

Step One
Name
2-[Bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid
Quantity
10 mmol
Type
reactant
Smiles
C(C)C1=CC=C(O1)C(C1=C(C(=O)O)C=C(C=C1)OC)C=1OC(=CC1)CC
Name
Quantity
2.27 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
Filtration, concentration
CUSTOM
Type
CUSTOM
Details
under reduced pressure and subsequent purification by column chromatography (gradient ethyl acetate/n-heptane) of the residue that

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=CC=C(C(=O)N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 982 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.